DNV-II impurity 2
Description
Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs) and Drug Products
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a fundamental tenet of pharmaceutical quality assurance. oceanicpharmachem.compharmaffiliates.com Impurities can be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.ustandfonline.com Beyond direct toxicity, impurities can also diminish the therapeutic effectiveness of a drug or reduce its shelf-life by promoting degradation. veeprho.com Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that mandate strict control over impurity levels. chemicea.combiotech-spain.comwww.gov.uk Adherence to these guidelines is not only a regulatory requirement for drug approval but also a crucial component of maintaining product quality and public health. chemicea.compharmaffiliates.com
The sources of impurities are diverse, ranging from raw materials and intermediates used in synthesis to by-products of the manufacturing process and degradation products that form over time. nih.govsimsonpharma.com They are broadly categorized as organic, inorganic, and residual solvents. gmpinsiders.com Organic impurities are often structurally related to the API and can include starting materials, by-products, intermediates, and degradation products. gmpinsiders.comjpionline.org Inorganic impurities may include reagents, catalysts, and heavy metals, while residual solvents are organic volatile chemicals used during manufacturing. biomedres.usgmpinsiders.com
Overview of Impurity Profiling in Pharmaceutical Analysis
Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities in a drug substance or product. biomedres.usmedwinpublishers.comsimsonpharma.com This comprehensive analysis provides a detailed "fingerprint" of the impurities present, which is essential for quality control and regulatory compliance. pharmainfo.inglobalpharmatek.com The process involves a suite of advanced analytical techniques to separate, detect, and identify impurities, even at trace levels. biomedres.usnih.gov
A variety of chromatographic and spectroscopic methods are employed, often in combination, to achieve a thorough impurity profile. pharmainfo.in High-performance liquid chromatography (HPLC) is a cornerstone technique for separating complex mixtures, while gas chromatography (GC) is vital for analyzing volatile impurities. biomedres.us Spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the chemical structures of identified impurities. ajprd.comnumberanalytics.com Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry (e.g., LC-MS, GC-MS), are particularly valuable in this field. nih.govresearchgate.net
The data generated from impurity profiling is crucial for several reasons. It ensures that the levels of known and unknown impurities are within the safe limits established by regulatory guidelines. ijpsjournal.com It also helps in understanding the degradation pathways of the drug, which informs the establishment of appropriate storage conditions and shelf-life. globalpharmatek.com Furthermore, a consistent impurity profile across different batches of a drug is an indicator of a well-controlled and reproducible manufacturing process. pharmainfo.in
Position and Academic Relevance of DNV-II Impurity 2 as a Darunavir-Related Substance
This compound is recognized as an impurity associated with Darunavir (B192927), a potent protease inhibitor used in the treatment of HIV. vulcanchem.com As a Darunavir-related substance, this compound is of significant academic and regulatory interest. The study of such impurities is essential to ensure the quality and safety of Darunavir formulations.
The chemical name for this compound is tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate. vulcanchem.comchemwhat.com Its molecular formula is C25H35N3O7S, and it has a molecular weight of 521.6 g/mol . vulcanchem.com The presence and control of this specific impurity are critical aspects of the quality control of Darunavir.
The academic relevance of this compound lies in the need to develop and validate analytical methods for its detection and quantification. chemwhat.com Research in this area focuses on understanding its formation, potential impact, and methods for its control during the manufacturing process of Darunavir. nih.gov The synthesis and characterization of this compound as a reference standard are also crucial for accurate analytical measurements. chemwhat.comnih.gov
Scope and Objectives of Academic Inquiry into this compound Research
The primary objective of academic and industrial research into this compound is to ensure the safety and quality of Darunavir. This involves a multi-faceted approach with several key objectives.
A major focus is the development of robust and sensitive analytical methods for the detection and quantification of this compound. chemwhat.comnih.gov This includes the use of advanced chromatographic and spectroscopic techniques to accurately measure its levels in both the API and the final drug product.
Another critical area of research is the investigation of the formation pathways of this compound. By understanding the chemical reactions and process conditions that lead to its formation, strategies can be developed to minimize its presence in the final product. nih.gov This may involve optimizing the synthetic route of Darunavir or implementing specific purification steps.
Furthermore, the synthesis and characterization of this compound are essential for its use as a reference standard. chemwhat.com This allows for the accurate identification and quantification of the impurity in routine quality control testing. The characterization involves determining its chemical structure and physicochemical properties using techniques such as NMR and mass spectrometry. nih.govresearchgate.net
Finally, while this article does not delve into safety profiles, a broader academic inquiry would also include toxicological assessments to understand the potential risks associated with this compound and to establish safe acceptance limits in the final drug product.
Properties
CAS No. |
1133153-38-4 |
|---|---|
Molecular Formula |
C25H35N3O7S |
Molecular Weight |
521.63 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
Origin and Formation Mechanisms of Dnv Ii Impurity 2
Process-Related Impurities in Darunavir (B192927) Synthesis Pathways
Impurities in Darunavir can originate from the raw materials, intermediates, or by-products formed during the synthesis process. The manufacturing process of Darunavir is complex and involves multiple steps, each with the potential to generate impurities. researchgate.net One of the critical challenges in Darunavir synthesis is controlling the formation of these impurities to meet stringent regulatory standards. researchgate.net
The purity of starting materials and reagents is fundamental to controlling the impurity profile of the final drug substance. asianjpr.com Impurities present in the initial components can be carried through the synthetic steps and may even react to form new impurities. For instance, the synthesis of Darunavir often involves the use of 4-aminophenylsulfonyl chloride or a protected version thereof. researchgate.net The presence of reactive functional groups in starting materials can lead to side reactions. For example, the free amino group in certain intermediates can react with other reagents, leading to the formation of by-products. google.com
To mitigate the formation of certain impurities, alternative starting materials can be employed. One approach describes using 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride to eliminate the formation of a critical furan (B31954) dimer impurity. researchgate.net The choice of reagents and the sequence of their addition are also crucial. For example, in some synthetic routes, the slow addition of a carboxylic acid as the final reagent to the reaction mixture has been optimized to suppress the formation of self-condensation by-products. acs.org
Table 1: Key Starting Materials and Reagents in Darunavir Synthesis
| Starting Material/Reagent | Potential Role in Impurity Formation |
|---|---|
| 4-aminophenylsulfonyl group containing compounds | The reactive amino group can lead to the formation of impurities A and B. google.com |
| (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivative | Can react with impurities in other starting materials to form by-products. google.com |
| Isobutylamine | Used in the formation of the N-isobutyl group; excess or reaction conditions can influence impurity levels. researchgate.net |
DNV-II impurity 2, chemically identified as tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate, is a known process-related impurity in the synthesis of Darunavir. synzeal.comvulcanchem.com Its formation is intrinsically linked to the synthetic pathway chosen for Darunavir.
The synthesis of Darunavir often involves the coupling of a diamino compound with a furanyl derivative. google.com A common intermediate in some synthetic routes is [(1S,2R)-3-[(4-nitrophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester. google.com The reduction of the nitro group in this intermediate is a key step to obtaining Darunavir. google.com this compound is structurally related to this nitro-containing intermediate. vulcanchem.com
The formation of impurities such as "impurity A" and "impurity B" can occur due to the presence of the 4-amino group on the tertiary nitrogen of the diamino compound, which can react with the furanyl derivative. google.com Research has focused on developing synthetic processes that avoid the formation of these specific impurities by using protected intermediates or altering the reaction sequence. researchgate.netgoogle.com
The conditions under which the synthesis of Darunavir is carried out have a significant impact on the formation of impurities. Parameters such as temperature, solvent, and the molar ratio of reactants and bases can influence the reaction pathway and the generation of by-products. researchgate.netgoogle.com
For example, the coupling reaction between the amino compound and the furanyl derivative is typically performed at a controlled temperature, ranging from -20°C to 100°C, with a more preferred range of 0°C to 50°C. google.com The choice of base and its molar equivalent is also critical. Triethylamine is a commonly used base in this reaction. google.com
In some processes, the use of specific solvents like N-methyl-2-pyrrolidinone (NMPO) has been shown to produce Darunavir with lower levels of certain impurities. google.com Conversely, the use of multiple solvents and bases in some prior art processes has been noted as being disadvantageous for both economic and environmental reasons, in addition to potentially contributing to a more complex impurity profile. google.com
Table 2: Influence of Process Parameters on Impurity Formation
| Parameter | Effect on Impurity Formation |
|---|---|
| Temperature | Can affect reaction rates and the formation of thermally induced by-products. google.com |
| Solvent | The choice of solvent can influence reaction selectivity and solubility of intermediates and impurities. google.comgoogle.com |
| Base | The type and amount of base can impact the deprotonation of reactants and the formation of base-catalyzed side products. google.com |
Identification of Synthetic By-products and Intermediates Leading to this compound
Degradation Pathways and Stability-Indicating Mechanisms of Darunavir Yielding this compound
The formation of impurities can also occur after the synthesis of Darunavir is complete, through the degradation of the drug substance under various stress conditions. nih.gov Stability-indicating studies are therefore essential to identify potential degradants and understand the degradation pathways. nih.govresearchgate.net
Darunavir is known to be susceptible to degradation under certain conditions. nih.gov While the direct degradation of Darunavir to this compound is not explicitly detailed in the provided context, the formation of other degradation products highlights the chemical liabilities of the Darunavir molecule. The carbamate (B1207046) linkage and the sulfonamide group are potential sites for hydrolysis. google.comijper.org
Studies have shown that Darunavir is relatively stable under oxidative, thermal, and photolytic conditions. nih.govresearchgate.net However, it is labile to acid and base hydrolysis. nih.govresearchgate.net This suggests that hydrolytic degradation is a key pathway for the formation of impurities.
Forced degradation or stress degradation studies are conducted as per the guidelines of the International Council for Harmonisation (ICH) to understand the stability of a drug substance. nih.govresearchgate.net These studies involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light. nih.govijper.org
In the case of Darunavir, stress degradation studies have revealed the formation of several degradation products, particularly under acidic and alkaline conditions. nih.gov Five degradation products were identified when Darunavir was subjected to acid and base stress hydrolysis. nih.gov While this compound was not explicitly listed among these five degradation products in one study, the general susceptibility of Darunavir to hydrolysis is a key finding. nih.gov Another study mentions that an oxazolidine (B1195125) impurity can be a synthesis-related impurity as well as a degradation product. who.int The diamine impurity is also noted as both a process-related impurity and a degradation product. who.int
The characterization of these degradation products using techniques like UPLC-MS, HRMS, and NMR spectroscopy is crucial for elucidating the degradation pathways. nih.gov This information is vital for developing stable formulations and establishing appropriate storage conditions for the drug product. nih.gov
Table 3: Summary of Darunavir Stress Degradation Studies
| Stress Condition | Observation |
|---|---|
| Acid Hydrolysis (e.g., 1N HCl) | Significant degradation observed, leading to the formation of multiple degradation products. nih.gov |
| Base Hydrolysis (e.g., 1N NaOH) | Significant degradation observed, leading to the formation of multiple degradation products. nih.gov |
| Oxidation (e.g., 30% H2O2) | Darunavir is relatively stable, though one oxidative degradation product was formed after prolonged exposure. nih.govnih.gov |
| Thermal Degradation | Darunavir is relatively stable. nih.govresearchgate.net |
Photolytic Degradation Contributions
Interaction of Darunavir with Excipients and Container Closure Systems
The interaction between an active pharmaceutical ingredient (API) and the excipients within its formulation, as well as with the container closure system (CCS), is a potential source of impurity formation. chineway.com.cn Excipients can contain reactive impurities or degrade over time into substances that react with the API. chineway.com.cn Likewise, components of the CCS can leach substances into the drug product or interact directly with it. americanpharmaceuticalreview.comeuropa.eu
For solid dosage forms like darunavir tablets, the risk of direct interaction is generally considered low. europa.eu Studies on darunavir tablet formulations have confirmed that the analytical methods used could effectively separate the drug from its degradation products without interference from the excipients, suggesting good compatibility. wisdomlib.orgresearchgate.net In the development of analytical methods for fixed-dose combinations of darunavir and ritonavir, the procedures were specifically designed to detect and quantify any impurities that might arise from manufacturing or interactions with excipients. ijper.org
The container closure system is designed to protect the drug product from external factors that could cause degradation. americanpharmaceuticalreview.com For a moisture-sensitive and hygroscopic powder like darunavir ethanolate (B101781), the CCS, such as a high-density polyethylene (B3416737) (HDPE) bottle, plays a crucial role in preventing hydrolytic degradation by keeping the container tightly closed. tmda.go.tzispe.org The selection of appropriate packaging is critical to maintain the stability and prevent the formation of hydrolytic degradation products. tmda.go.tz
Advanced Analytical Methodologies for Characterization and Quantification of Dnv Ii Impurity 2
Chromatographic Separation Techniques for DNV-II Impurity 2
Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For a non-volatile compound like this compound, various liquid and electrophoretic techniques are employed.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Darunavir (B192927) and its related substances, including this compound. biomedres.uswisdomlib.org The development of a robust and reliable HPLC method is a critical step in ensuring accurate quantification of this impurity.
Method Development:
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Darunavir and its impurities involves a C8 or C18 column. biomedres.uswisdomlib.orgsemanticscholar.org A gradient elution is often preferred to achieve optimal separation of the main component from its various impurities within a reasonable timeframe. biomedres.uswisdomlib.org The mobile phase commonly consists of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. semanticscholar.orgnih.govijrpc.com The pH of the aqueous phase is a critical parameter that is optimized to ensure good peak shape and resolution. semanticscholar.org Detection is typically carried out using a UV detector at a wavelength where both Darunavir and this compound exhibit significant absorbance, often around 265-270 nm. wisdomlib.orgijrpc.com
A study focused on Darunavir and its related substances utilized a Zorbax SB-C8 column (250 x 4.6mm, 5µm) with a gradient elution of acetonitrile and a pH 4.0 buffer. biomedres.us Another method employed an Inertsil C8 column with a flow rate of 1.5 ml/min and a detection wavelength of 265 nm. wisdomlib.org
Method Validation:
Once developed, the HPLC method must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. biomedres.ussemanticscholar.org Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. biomedres.uswisdomlib.org
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the API itself. biomedres.us This is often confirmed by peak purity analysis using a photodiode array (PDA) detector. americanpharmaceuticalreview.com
Linearity is established by analyzing a series of solutions of this compound at different concentrations and demonstrating a linear relationship between the concentration and the detector response. biomedres.us
Accuracy is assessed by determining the recovery of a known amount of this compound spiked into a sample matrix. wisdomlib.org
Precision is evaluated by performing multiple analyses of a homogeneous sample, both on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). biomedres.us
LOD and LOQ represent the lowest concentration of the impurity that can be reliably detected and quantified, respectively. wisdomlib.org
Robustness is determined by deliberately varying method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use. wisdomlib.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Zorbax SB-C8, 250 x 4.6mm, 5µm biomedres.us |
| Mobile Phase A | Phosphate Buffer (pH 4.0) semanticscholar.org |
| Mobile Phase B | Acetonitrile semanticscholar.org |
| Elution | Gradient biomedres.us |
| Flow Rate | 1.0 mL/min semanticscholar.org |
| Detection | UV at 267 nm humanjournals.com |
| Column Temperature | 35°C rasayanjournal.co.in |
| Injection Volume | 20 µL rasayanjournal.co.in |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity. chromatographyonline.comphenomenex.com These characteristics make UHPLC particularly well-suited for the analysis of complex impurity profiles.
The principles of method development for UHPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. phenomenex.com The benefits of UHPLC in impurity analysis include:
Increased Throughput: The shorter analysis times allow for a higher number of samples to be analyzed in a given period. chromatographyonline.com
Improved Resolution: The higher efficiency of UHPLC columns leads to better separation of closely eluting peaks, which is crucial for resolving complex mixtures of impurities. chromatographyonline.com
Enhanced Sensitivity: The sharper and narrower peaks obtained with UHPLC result in higher peak heights and improved signal-to-noise ratios, leading to lower detection and quantification limits. chromatographyonline.com
A stability-indicating UHPLC method was developed for another pharmaceutical compound, demonstrating the ability to separate multiple degradation products with high efficiency. nih.gov Such an approach would be highly beneficial for the analysis of this compound, especially in the presence of other related substances.
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high efficiency and resolution and can be an excellent alternative or complementary technique to HPLC. A capillary electrophoretic method was successfully developed for the separation of the diastereoisomers of a new HIV protease inhibitor, demonstrating the potential of CE in resolving closely related compounds. humanjournals.comunesp.br Although there are no specific reports on the use of CE for this compound, a validated stability-indicating CE method for Darunavir has been established, which could be adapted for the analysis of its impurities. unesp.br The method achieved rapid separation in under a minute using a fused-silica capillary. unesp.br
Gas Chromatography (GC) for Volatile Related Substances
Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound
While chromatographic techniques are adept at separating impurities, spectroscopic and spectrometric methods are indispensable for their structural elucidation and confirmation.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification and structural characterization of pharmaceutical impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass information, enabling the confident identification of impurities. rssl.com
Molecular Weight Determination:
The initial step in the MS analysis of this compound would be to determine its accurate molecular weight. Using a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, the elemental composition of the impurity can be determined with high accuracy. nih.gov this compound has a molecular formula of C25H35N3O7S and a monoisotopic mass of 521.220 g/mol .
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS or MSn) is employed to obtain structural information about the impurity. In an MS/MS experiment, the molecular ion of the impurity is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. nih.govlibretexts.org The fragmentation pattern provides a "fingerprint" of the molecule, allowing for the elucidation of its structure.
Table 2: Key Mass Spectrometric Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C25H35N3O7S |
| Molecular Weight | 521.6 g/mol biomedres.us |
| Monoisotopic Mass | 521.220 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) - Positive or Negative |
| Expected [M+H]+ | m/z 522.227 |
| Expected [M-H]- | m/z 520.213 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of an unknown compound like this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. This capability is crucial in distinguishing between compounds with the same nominal mass but different atomic compositions. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly employed for this purpose, providing the necessary resolution and mass accuracy to confidently propose a molecular formula for the impurity.
For instance, if this compound is analyzed via HRMS and an accurate mass is obtained, this value can be entered into a formula calculator. The software then generates a list of possible elemental formulas, which can be narrowed down based on the known chemistry of the DNV-II synthesis process, significantly constraining the list of potential structures.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns
Once the elemental composition is proposed via HRMS, Tandem Mass Spectrometry (MS/MS) is utilized to gain structural insights. In an MS/MS experiment, the precursor ion corresponding to this compound is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions are analyzed to generate a fragmentation spectrum. This spectrum serves as a structural fingerprint, revealing the connectivity of atoms within the molecule. By interpreting the fragmentation pattern, analysts can identify key substructures and functional groups, which are pieced together to propose a complete chemical structure.
The fragmentation data is critical for differentiating between isomers, which have the same elemental formula but different structural arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides essential information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous assignment of a chemical structure. NMR provides detailed information about the local chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
1D NMR (¹H, ¹³C)
One-dimensional (1D) NMR experiments are the starting point for structural elucidation.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.
The combination of ¹H and ¹³C NMR spectra allows for the initial mapping of the carbon skeleton and the attached protons of this compound.
2D NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in tracing out proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is invaluable for determining stereochemistry and conformational details of this compound.
Below is a hypothetical data table illustrating the kind of information that would be generated from NMR analysis for the structural elucidation of this compound.
Interactive Table: Hypothetical NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C-1 | - | 168.5 | - |
| C-2 | 3.5 (s, 3H) | 52.3 | C-1, C-3 |
| C-3 | 2.8 (t, 2H) | 35.1 | C-1, C-4, C-5 |
| C-4 | 2.5 (t, 2H) | 28.9 | C-2, C-3, C-5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An FT-IR spectrum plots absorbance versus wavenumber (cm⁻¹) and shows absorption bands characteristic of specific functional groups. For this compound, FT-IR can quickly confirm the presence or absence of key groups like hydroxyls (-OH), carbonyls (C=O), amines (-NH), or aromatic rings, complementing the data obtained from MS and NMR.
Table: Characteristic FT-IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (Alcohol/Phenol) | 3200-3600 (broad) |
| N-H (Amine/Amide) | 3300-3500 |
| C=O (Carbonyl) | 1670-1820 |
Hyphenated Analytical Approaches for Comprehensive Impurity Profiling
To achieve comprehensive impurity profiling, especially in complex pharmaceutical samples, individual analytical techniques are often combined or "hyphenated". This approach leverages the strengths of each technique to provide a more complete picture. The most powerful hyphenated technique for impurity analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).
In an LC-MS system, the sample is first injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The chromatography column separates the API from its impurities, including this compound, based on their physicochemical properties. As each compound elutes from the column, it is directed into the ion source of a mass spectrometer.
This setup allows for the simultaneous quantification of this compound (from the chromatographic peak area) and its identification (from the mass spectrum). When coupled with HRMS and MS/MS detectors, LC-MS provides an exceptionally powerful platform for detecting, identifying, and quantifying known and unknown impurities in a single analytical run.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of this compound, particularly within complex sample matrices. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection. nih.gov
In a typical LC-MS/MS analysis for impurities like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) system is often employed for separation. nih.gov The mobile phase, a critical component, could be a gradient mixture of an aqueous solution, such as ammonium acetate (B1210297), and an organic solvent like acetonitrile. researchgate.net The choice of a suitable column, for instance, an Inertsil ODS-3V or a Thermo Scientific™ Acclaim™ 120 C18, is crucial for achieving the desired chromatographic resolution. researchgate.netthermofisher.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. For the analysis of structurally similar compounds, tandem mass spectrometry (MS/MS) is invaluable. researchgate.net Positive ionization mode is frequently utilized, with parameters such as ion source voltage, declustering potential, and focusing potential optimized to achieve the best signal for the analyte. researchgate.net The mass spectrometer can be operated in various modes, including full scan to identify all ions or multiple reaction monitoring (MRM) for targeted quantification of specific impurities. sigmaaldrich.com The high selectivity of MRM allows for the accurate measurement of this compound even at very low concentrations.
Detailed Research Findings: In studies aimed at identifying and quantifying impurities in pharmaceutical ingredients, LC-MS/MS has proven effective. For instance, in the analysis of anastrozole, impurities were first separated using prep-HPLC and then characterized by LC-MS/MS, which revealed molecular ions and fragmentation patterns essential for structural elucidation. researchgate.net The ability to detect impurities at levels as low as 0.08%-0.12% by peak area highlights the sensitivity of the technique. researchgate.net Furthermore, the use of LC-MS has been instrumental in the analysis of various other impurities, such as nitrosamines in metformin, demonstrating its broad applicability in pharmaceutical quality control. thermofisher.com
| Parameter | Typical Value/Condition | Source |
| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Column Example | Inertsil ODS-3V (250 x 4.6 mm, 5-Micron) | researchgate.net |
| Mobile Phase Example | 2 mmol L-1 ammonium acetate and acetonitrile (50:50, v/v) | researchgate.net |
| Flow Rate | 1.0 mL min-1 (with splitting) | researchgate.net |
| Ionization Mode | Positive Ionization with Turbo Ion Spray | researchgate.net |
| Ion Source Voltage | 5500 V | researchgate.net |
| Declustering Potential | 70 V | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
For impurities that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. shimadzu.com It offers high chromatographic efficiency and, when coupled with a mass spectrometer, provides definitive identification of the separated components. researchgate.netshimadzu.com
The process begins with the introduction of the sample into the GC system, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the GC column. A common setup might involve an initial oven temperature of 100°C held for a few minutes, followed by a temperature ramp up to 300°C. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification. researchgate.net
Detailed Research Findings: In the characterization of impurities in anastrozole, GC-MS was used to analyze an impurity designated as "impurity II." The analysis yielded a molecular ion at m/z 226 (M+), and the fragmentation pattern was matched for this impurity. researchgate.net This data, combined with other spectroscopic information, led to the characterization of the impurity's structure. researchgate.net The use of GC-MS is also prevalent in the analysis of residual solvents in pharmaceuticals, where it can effectively identify unknown volatile impurities. shimadzu.com Modern GC-MS systems with high vacuum performance can even utilize wide-bore columns, allowing for analysis under conditions specified by pharmacopeias. shimadzu.com
| Parameter | Typical Value/Condition | Source |
| Initial Oven Temperature | 100 °C (held for 3 min) | researchgate.net |
| Temperature Ramp Rate | 30 °C min-1 to 300 °C (held for 20 min) | researchgate.net |
| Source Temperature | 230 °C | researchgate.net |
| Quadrupole Temperature | 150 °C | researchgate.net |
| Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.net |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Orthogonal Selectivity
Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers a separation mechanism that is fundamentally different from chromatography, providing orthogonal selectivity. nih.gov This makes it an excellent complementary technique for impurity profiling, as it can separate compounds that may co-elute in LC or GC systems. nih.gov In CE, charged molecules are separated in a capillary filled with an electrolyte solution under the influence of an electric field.
The coupling of CE to MS combines the high separation efficiency of CE with the sensitive and selective detection of MS. nih.govnih.gov This is particularly advantageous for the analysis of complex samples where high resolution is required. nih.gov The interface between the CE and the MS is a critical component, with sheath-flow nanospray interfaces being a common choice. nih.gov
Detailed Research Findings: CE-MS has been successfully applied to the impurity profiling of pharmaceutical products, such as galantamine hydrobromide in stressed samples. nih.gov In this application, CE-MS was able to detect two degradation products at concentrations below 0.05% that were not observed in non-stressed samples. nih.gov The technique's unique selectivity, when combined with RP-HPLC and chiral CE, provides a comprehensive understanding of the impurity profile. nih.gov Furthermore, advancements in CE-MS, including improved interface designs and novel capillary coatings, have expanded its application to a wide range of compounds, from small molecules to large biopharmaceuticals. asiapharmaceutics.info
| Parameter | Typical Value/Condition | Source |
| Separation Principle | Electrophoretic mobility in an electric field | nih.gov |
| Coupling Interface | Sheath-flow nanospray | nih.gov |
| Application | Orthogonal impurity profiling | nih.gov |
| Advantage | Unique selectivity compared to HPLC | nih.gov |
Analytical Method Validation Parameters for this compound
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. siip.ac.in For the quantification of this compound, key validation parameters must be rigorously evaluated according to guidelines such as those from the International Council for Harmonisation (ICH). ich.org
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. siip.ac.in Selectivity refers to the ability to discriminate between the analyte and other substances. dcvmn.org
To demonstrate specificity for an impurity test, the method must show that it can separate the impurity from other components. ich.org This can be achieved by spiking the drug substance or product with known levels of the impurity and demonstrating its separation. ich.orgglobalresearchonline.net If impurity standards are not available, specificity can be shown by comparing the results to a second, well-characterized method or by analyzing samples that have been subjected to stress conditions (e.g., heat, light, acid/base hydrolysis) to generate degradation products. globalresearchonline.net
Detailed Research Findings: For separation techniques like chromatography, specificity can be demonstrated by the resolution between the two closest eluting peaks. europa.eu Peak purity tests, using techniques like diode array detection or mass spectrometry, can also be used to show that a chromatographic peak is not composed of more than one component. ikev.org
| Validation Approach | Description | Source |
| Spiking Study | Spiking the drug substance or product with appropriate levels of the impurity to demonstrate separation. | ich.orgglobalresearchonline.net |
| Forced Degradation | Subjecting the sample to stress conditions to generate potential interfering degradation products. | globalresearchonline.net |
| Comparison with Orthogonal Method | Comparing results with a second, well-characterized and validated analytical procedure. | globalresearchonline.neteuropa.eu |
| Peak Purity Analysis | Using diode array detection or mass spectrometry to confirm the homogeneity of the analyte peak. | ikev.org |
Linearity and Range of Quantification
Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
For an impurity quantification method, the range should typically span from the reporting level of the impurity to 120% of the specification limit. gmpinsiders.com Linearity is usually evaluated by analyzing a minimum of five concentrations of the analyte. ich.org The data is then statistically analyzed, often using a linear regression model, and the correlation coefficient (r), y-intercept, and slope of the regression line are reported. ikev.org
Detailed Research Findings: In a study on the quantification of N,N,N'-trimethylethylenediamine, linearity was demonstrated across a concentration range of 0.0001% to 0.1250% (v/v in DMSO), with a mass accuracy of <1.1 ppm at each level. thermofisher.com For impurity methods, it is also important to establish the quantitation limit (QL), which is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. amazonaws.com
| Parameter | Acceptance Criteria | Source |
| Number of Concentrations | Minimum of 5 | ich.org |
| Range for Impurity | Reporting level to 120% of the specification | gmpinsiders.com |
| Correlation Coefficient (r²) | Typically > 0.99 | sigmaaldrich.com |
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a spiked sample) and comparing the measured value to the theoretical value. ich.org For an impurity method, accuracy should be determined over the specified range. ich.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gmpua.com It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. siip.ac.in Precision is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). chromatographyonline.com
Detailed Research Findings: For an impurity method, the mean recovery for accuracy is often expected to be within a certain percentage of the theoretical concentration. gmpua.com For precision, an example of acceptance criteria for an impurity method at the limit of quantitation could be an instrument precision (RSD) of ≤ 5% and an intra-assay precision of ≤ 10%. gmpua.com
| Parameter | Typical Acceptance Criteria for Impurity Method | Source |
| Accuracy (Mean Recovery) | Within 10% relative of the theoretical concentration | gmpua.com |
| Precision (Repeatability, RSD) | ≤ 10% at the quantitation limit | gmpua.com |
| Precision (Intermediate, RSD) | Typically slightly higher than repeatability | amazonaws.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and the lowest concentration that can be quantitatively measured with acceptable precision and accuracy, respectively. For this compound, these limits are typically established through the signal-to-noise (S/N) ratio method, where the LOD is the concentration that yields an S/N ratio of approximately 3:1, and the LOQ corresponds to an S/N ratio of about 10:1.
In the development of a sensitive and selective gradient reverse phase Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of six process-related impurities in Darunavir, specific LOD and LOQ values for this compound (referred to as Imp-II in the study) were established. nih.gov The method demonstrated the capability to quantify this compound at a level of 0.2 ppm with respect to a 5.0 mg/mL concentration of Darunavir. nih.gov
Another stability-indicating UPLC method developed for the simultaneous determination of process and degradation related impurities in combined dosage tablets of Darunavir and Ritonavir also determined the LOD and LOQ for what is referred to as "darunavir related compound-02," which is understood to be this compound. jcponline.in These values were determined by calculating the S/N ratio. jcponline.in
Below is a data table summarizing the reported LOD and LOQ values for this compound from a relevant study.
| Parameter | Value (with respect to 5.0 mg/mL of Darunavir) | Method |
| Limit of Detection (LOD) | 0.2 ppm | UPLC-MS/MS |
| Limit of Quantification (LOQ) | 0.2 ppm | UPLC-MS/MS |
This table presents data from a study on the simultaneous determination of six process-related impurities in Darunavir, where this compound was denoted as Imp-II. nih.gov
Robustness and Ruggedness
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.
For the analytical methods developed for this compound, robustness is typically evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. A UPLC method for impurity profiling of Darunavir was found to be robust following deliberate changes to the methodology. ijper.orgijper.org
In one validated UPLC-MS/MS method, the robustness was assessed by making small, deliberate changes to the flow rate, column oven temperature, and the composition of the mobile phase. nih.gov The results of these variations were evaluated for their impact on the system suitability parameters, and the method was found to be robust, indicating its suitability for routine use in a quality control environment. nih.gov The accuracy of this method for all six impurities, including this compound (Imp-II), was reported to be between 89.90% and 104.60%. nih.gov
The following table outlines the typical parameters varied to assess the robustness of an analytical method for this compound.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Oven Temperature | ± 5 °C |
| Mobile Phase Composition | Minor adjustments to organic/aqueous ratio |
This table illustrates common variations introduced to test the robustness of a chromatographic method for analyzing Darunavir impurities.
Impurity Profiling and Control Strategies for Dnv Ii Impurity 2 in Pharmaceutical Manufacturing
Strategic Approaches to Impurity Profiling of Darunavir (B192927)
Impurity profiling of Darunavir is a comprehensive process that involves the identification, quantification, and characterization of all potential and actual impurities. ijprems.comhumanjournals.com This is crucial for maintaining the quality and safety of the API.
Identification of Related Substances and Potential Impurities
DNV-II impurity 2, chemically known as N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester, is a known process-related impurity in the synthesis of Darunavir. vulcanchem.com Its formation is often linked to specific steps within the synthesis route. vulcanchem.comresearchgate.net The identification of such related substances is typically achieved through a combination of advanced analytical techniques.
Several analytical methods are employed for the determination of Darunavir and its impurities, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC). humanjournals.comresearchgate.netbiomedres.us These methods are crucial for separating and identifying various impurities, including this compound, from the main drug substance. researchgate.netbiomedres.us Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, and peroxide, help in identifying potential degradation products and validating the stability-indicating power of the analytical methods. oup.comwisdomlib.org
The molecular formula of this compound is C25H35N3O7S, and its molecular weight is 521.63 g/mol . vulcanchem.com The structural elucidation of this and other impurities is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netresearchgate.net
Quantification and Reporting of this compound Levels
Once identified, the levels of this compound must be accurately quantified to ensure they remain within acceptable limits as defined by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net Validated analytical methods, particularly HPLC and UPLC, are essential for the precise quantification of these impurities. biomedres.usijper.org
For instance, a developed reverse-phase HPLC method can be validated for linearity, accuracy, precision, and robustness to quantify Darunavir and its related substances. biomedres.uswisdomlib.org The limit of quantification (LOQ) for such methods is often established at levels as low as 0.05%, which aligns with the reporting threshold for impurities. ijper.org Validation according to ICH Q2(R1) guidelines ensures the reliability of the method for its intended purpose. humanjournals.comijper.org
A summary of typical validation parameters for an HPLC method for Darunavir impurity quantification is presented below:
| Validation Parameter | Typical Acceptance Criteria | Research Finding |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | A correlation coefficient of >0.999 is consistently achieved for Darunavir and its impurities over a specified concentration range. researchgate.netresearchgate.net |
| Accuracy (% Recovery) | 90.0% - 110.0% | Recovery values for impurities typically fall within the range of 90.1% to 106.3%. ijper.org |
| Precision (% RSD) | ≤ 10.0% for LOQ | The relative standard deviation (RSD) for repeated measurements is generally less than 10.0%. ijper.org |
| Limit of Quantification (LOQ) | Reportable level (e.g., 0.05%) | LOQ is often established at 0.05% or lower, allowing for sensitive detection and reporting. ijper.org |
Development of Impurity Reference Standards for this compound
The availability of high-quality reference standards for impurities is a prerequisite for accurate quantification. synzeal.com Pharmaceutical reference standards for this compound and other Darunavir-related compounds are synthesized and thoroughly characterized. synzeal.comsynzeal.com These standards are crucial for method validation, quality control (QC) during manufacturing, and stability studies. synzeal.com
Companies specializing in pharmaceutical reference standards provide these compounds with a detailed Certificate of Analysis (CoA), which includes characterization data to meet regulatory compliance. synzeal.com These reference standards are essential for the identification of unknown impurities and for assessing their potential genotoxic effects. synzeal.comsynzeal.com The development of these standards often involves the isolation of the impurity from reaction mixtures or targeted synthesis.
Control Measures and Mitigation Strategies for this compound Presence
Effective control of this compound relies on a deep understanding of its formation pathways and the implementation of robust control measures throughout the manufacturing process. researchgate.net
Optimization of Darunavir Synthesis Route to Minimize this compound Formation
A key strategy to control impurities is to optimize the synthetic route of the API to prevent or minimize their formation. researchgate.net For Darunavir, this involves a careful evaluation of each reaction step. vulcanchem.com Research has focused on developing improved and novel processes for Darunavir synthesis to reduce the formation of critical impurities. researchgate.net
One approach involves the use of alternative starting materials or protecting groups to circumvent the formation of problematic byproducts. researchgate.net For example, the use of phthalimide (B116566) protected sulphonyl chloride as a key starting material has been explored to avoid the formation of certain dimer impurities. researchgate.net By identifying the best reaction conditions through evaluating the impurity profile at each stage, the process can be optimized to control the formation of impurities like this compound. researchgate.net
Key optimization parameters in the synthesis of Darunavir include:
Reaction Conditions: Temperature, pressure, and reaction time are critical variables that can influence the formation of impurities. vulcanchem.com
Reagents and Solvents: The choice of reagents and solvents can significantly impact the reaction pathway and the generation of byproducts.
Catalysts: The use of specific catalysts can enhance the stereoselectivity and yield of the desired product while minimizing impurity formation. vulcanchem.com
Purification Techniques for Removal of this compound
In addition to synthetic control, effective purification techniques are employed to remove any residual this compound from the final API. nih.gov Crystallization is a common and effective method for purifying Darunavir ethanolate (B101781). nih.gov
A straightforward and cost-effective approach involves the extraction and subsequent crystallization of Darunavir ethanolate from a suitable solvent system. nih.gov Techniques such as flash chromatography and recrystallization are also utilized to achieve high purity. nih.govacs.org For instance, after a reaction, the crude product can be purified by flash column chromatography using a specific solvent gradient to isolate the pure compound. nih.gov
The choice of purification method depends on the physicochemical properties of both Darunavir and the impurity. The effectiveness of the purification process is monitored using the same analytical techniques employed for impurity profiling, ensuring that the final API meets the stringent purity requirements for pharmaceutical use. nih.gov
In-process Control and Quality Control Applications
Effective control of this compound relies on a combination of in-process monitoring during manufacturing and rigorous quality control (QC) testing of the final active pharmaceutical ingredient (API) and finished drug product. tmda.go.tztmda.go.tz Manufacturing processes for Darunavir Ethanolate have identified a "DNV – II – intermediate" as a starting raw material, making its quality a critical control point. greentribunal.gov.in By ensuring the purity of this precursor, manufacturers can minimize the carry-over and formation of the corresponding this compound in subsequent steps.
Throughout the chemical synthesis, sufficient controls on the quality of materials and in-process checks are employed. tmda.go.tztmda.go.tz Final quality control specifications for Darunavir API include tests for related substances, which are crucial for quantifying the levels of impurities like this compound. tmda.go.tztmda.go.tz High-Performance Liquid Chromatography (HPLC) is the standard analytical method used for identifying and quantifying these related impurities in both the API and the finished product. tmda.go.tztmda.go.tz The availability of high-quality reference standards for this compound is essential for these applications, enabling accurate analytical method development, validation, and routine QC testing. synzeal.comaquigenbio.com
| Control Point | Control Method/Test | Purpose | Reference |
|---|---|---|---|
| Starting Material | Qualification and testing of "DNV – II – intermediate" | To ensure the purity of the precursor and minimize impurity carry-over. | greentribunal.gov.in |
| In-Process | In-process checks during synthesis | To monitor and control the manufacturing process, preventing impurity formation. | tmda.go.tztmda.go.tz |
| API Release | Related Substances by HPLC | To identify and quantify this compound against established specifications. | tmda.go.tztmda.go.tz |
| Finished Product Release | Related Substances by HPLC | To confirm the impurity profile of the final dosage form is within acceptable limits. | tmda.go.tztmda.go.tz |
| Stability Studies | Related Substances by HPLC | To monitor the formation of this compound over the product's shelf-life. | tmda.go.tzsynzeal.com |
Regulatory Framework and Compliance for Pharmaceutical Impurities
Pharmacopoeial Requirements and Monograph Specifications
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide legally recognized standards for pharmaceutical substances and products. An official monograph for a drug substance will list specified impurities and their acceptance criteria. ich.org
As of recent assessments, Darunavir (B192927) is not described in the European Pharmacopoeia. cbg-meb.nlgeneesmiddeleninformatiebank.nl Similarly, there is no official monograph for Darunavir in the USP, although it is on a list for potential future monograph development. usp.orgresearchgate.netunesp.br A draft proposal for a Darunavir monograph has been published for comment for the International Pharmacopoeia. who.int The absence of an official monograph in the major pharmacopoeias means that there are no legally binding, specific limits for DNV-II impurity 2. In such cases, the control of impurities falls back on the general principles outlined in the ICH guidelines and the general monographs for substances for pharmaceutical use. nihs.go.jpuspnf.com Manufacturers are responsible for developing and validating their own analytical methods and setting appropriate specifications for impurities based on the ICH thresholds and a thorough risk assessment. edqm.eu
Regulatory Reporting and Qualification Thresholds for Impurities
As stipulated by ICH guidelines, the thresholds for reporting and qualification of impurities are critical for regulatory submissions. waters.com For an impurity like this compound in Darunavir, with an MDD exceeding 1 g, the reporting threshold is 0.05%. waters.com This means any level of this impurity at or above 0.05% must be reported in regulatory documentation. jpionline.org
The identification threshold is the level above which the chemical structure of an impurity must be determined. waters.com The qualification threshold is the limit above which an impurity's biological safety must be established through appropriate studies. grace.com If the level of this compound exceeds its qualification threshold, and it is not a significant metabolite, comprehensive toxicological data would be required to justify its presence at that level. ich.org
Documentation and Data Management for Impurity Control
Robust documentation and data management are essential for a successful impurity control strategy and for demonstrating regulatory compliance. This involves maintaining detailed records of the manufacturing process, analytical method development and validation, and the impurity profiles of all batches. acdlabs.com
Modern data management systems, such as Luminata®, are increasingly being used in the pharmaceutical industry to manage impurity data effectively. registech.comeuropeanpharmaceuticalreview.com These systems allow for the consolidation of all development data onto a single platform, facilitating the visualization of experimental results, calculation of impurity carryover, and streamlined reporting. europeanpharmaceuticalreview.com Such tools help in tracking impurity fate and purge throughout the synthetic route and maintain a comprehensive history of batches and projects, which is crucial for regulatory submissions and for ensuring product quality. registech.comacdlabs.com The use of such systems helps to avoid errors associated with manual data handling and ensures data integrity. europeanpharmaceuticalreview.com
Future Perspectives and Emerging Research Directions in Dnv Ii Impurity 2 Studies
Advancements in Analytical Technologies for Impurity Profiling
The precise detection and quantification of impurities like DNV-II impurity 2 are foundational to pharmaceutical quality control. biomedres.us The evolution of analytical technology is moving towards greater sensitivity, speed, and automation. Advanced chromatographic techniques, including Ultra-High-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), remain central to separating complex mixtures in pharmaceutical analysis. biomedres.uspharmafocusasia.com These methods are crucial for generating detailed impurity profiles and are indispensable for regulatory compliance. biomedres.usmuseonaturalistico.it Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are vital for the rapid structural identification and quantification of trace-level impurities. biomedres.usnih.gov
| Analytical Technique | Application in Impurity Profiling | Relevance for this compound |
| HPLC/UPLC | Separates, identifies, and quantifies impurities in drug substances and products. biomedres.uspharmafocusasia.com | Foundational for separating this compound from the Darunavir (B192927) active pharmaceutical ingredient (API) and other related substances. |
| LC-MS | Provides structural elucidation and sensitive quantification of impurities, even at trace levels. biomedres.usnih.gov | Enables definitive identification of this compound based on its mass-to-charge ratio and fragmentation pattern, crucial for method validation. chemwhat.comsynzeal.com |
| HPTLC | Serves as a rapid, cost-effective screening tool for known degradation products, especially during stability testing. biomedres.us | Can be used for preliminary screening of this compound in Darunavir batches before more comprehensive LC-MS analysis. |
AI algorithms can be trained to automatically detect, integrate, and classify impurity peaks in HPLC or LC-MS chromatograms with high accuracy. amazonaws.com For an impurity like this compound, ML models could be built using data from numerous Darunavir production batches. These models could rapidly identify the impurity's signature, even at low concentrations or in the presence of interfering peaks from the matrix, thereby increasing the efficiency and reliability of quality control testing. amazonaws.comsyngeneintl.com Furthermore, AI can assist in creating a digital lab ecosystem where data from electronic lab notebooks (ELNs) and analytical instruments are merged, allowing for continuous learning and improved impurity prediction over time. chemical.ai
High-Throughput Screening (HTS) allows for the rapid, automated testing of a large number of samples. evotec.com While traditionally used in drug discovery, HTS principles are being adapted for process development and impurity analysis. openreview.net By enabling the rapid screening of numerous reaction conditions (e.g., different temperatures, catalysts, or solvents), HTS can help identify the process parameters that minimize the formation of impurities like this compound. openreview.netwisdomlib.org
The development of rapid analytical techniques, such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and multiplexed Capillary Electrophoresis-Mass Spectrometry (CE-MS), facilitates HTS for impurity detection. syft.comacs.org These methods allow for real-time or near-real-time analysis, drastically reducing the time required to evaluate each sample. Applying HTS to the Darunavir synthesis process could significantly accelerate the optimization phase, ensuring the selected manufacturing route is robust and yields minimal levels of this compound. evotec.comopenreview.net
Integration of Artificial Intelligence and Machine Learning in Data Analysis
Computational Chemistry and In Silico Approaches for Impurity Prediction
In silico, or computational, approaches are becoming indispensable tools for proactively managing pharmaceutical impurities. preprints.org These methods allow researchers to predict the formation of potential impurities before they are encountered in the lab, saving significant time and resources. acs.org
Software programs that use expert knowledge bases can predict potential degradation products and their formation pathways. technologynetworks.comspringernature.com By inputting the structure of an API like Darunavir and specifying stress conditions (e.g., acid, base, oxidation, light), these tools can generate a list of likely degradants. acs.org For instance, a program like Zeneth, which has shown increasing predictive success as its knowledge base has grown, could be used to predict the formation of this compound and other related substances. acs.orgnih.gov
Computational chemistry offers powerful methods to model the intrinsic properties of molecules. Quantum mechanics (QM) calculations, for example, can be used to understand the electronic structure, stability, and reactivity of a molecule like this compound. chemrxiv.orgacs.org By calculating properties such as frontier molecular orbital (FMO) energies, researchers can assess the kinetic and thermodynamic stability of the impurity relative to the parent drug, Darunavir. acs.orgrsc.org This can provide a mechanistic understanding of why the impurity forms and how it might behave under various chemical environments. rsc.org
Kinetic modeling software provides another layer of predictive power. mt.com By combining experimental data (e.g., from HPLC time-course studies) with a proposed reaction mechanism, these tools can build a model that simulates the reaction. mt.com This model can then be used in silico to explore how different process parameters—such as temperature, reagent concentration, and feed rates—affect the yield of the desired product versus the formation of impurities like this compound. This allows for the optimization of the process to maximize purity and robustness before scaling up. mt.com
Prediction of Potential Formation Pathways and Degradation Products
Advanced Control Strategies and Green Chemistry Principles for Impurity Mitigation
The ultimate goal of studying impurities is to control or eliminate them. This is achieved through a combination of advanced process controls and the application of sustainable chemical principles.
An advanced control strategy for the Darunavir process would involve a deep understanding of how impurities are formed, their fate, and how they are purged. veeprho.compharmaguru.co Based on the predictive work from computational models and data from analytical monitoring, Critical Process Parameters (CPPs) that impact the formation of this compound can be identified. acs.org A robust control strategy then involves implementing strict controls on these parameters, as well as on the attributes of starting materials and intermediates, to ensure the final product consistently meets quality specifications. veeprho.com
The principles of green chemistry offer a framework for designing manufacturing processes that are inherently safer and more sustainable. acs.orginstituteofsustainabilitystudies.com These principles are directly relevant to impurity mitigation.
Key Green Chemistry Principles for Mitigating this compound:
| Principle | Application to Impurity Mitigation |
| Waste Prevention | Design the Darunavir synthesis to avoid the formation of this compound, which is preferable to removing it later. wisdomlib.orgacs.org |
| Atom Economy | Maximize the incorporation of all reactant materials into the final product, minimizing the potential for side reactions that generate impurities. acs.org |
| Less Hazardous Chemical Syntheses | Modify the synthesis to use or generate substances with little to no toxicity, potentially avoiding reagents known to lead to the formation of this compound. instituteofsustainabilitystudies.com |
| Designing Safer Chemicals | While focused on the final product, this principle extends to designing processes that avoid producing hazardous byproducts. acs.orginstituteofsustainabilitystudies.com |
| Safer Solvents & Auxiliaries | Replace hazardous solvents with safer alternatives like water or ethanol, which can also influence reaction pathways and potentially suppress impurity formation. instituteofsustainabilitystudies.com |
| Catalysis | Use highly selective catalysts instead of stoichiometric reagents to favor the desired reaction pathway and reduce waste and side products. acs.orgnews-medical.net |
By applying these principles, the synthesis of Darunavir could potentially be redesigned to be more efficient and to inherently avoid the formation of this compound. This approach not only enhances product quality and safety but also reduces the environmental impact and operational costs of pharmaceutical manufacturing. instituteofsustainabilitystudies.comnews-medical.net
Cross-disciplinary Research Synergies in Pharmaceutical Impurity Science
The comprehensive investigation of pharmaceutical impurities, such as this compound, necessitates a multidisciplinary team approach that integrates expertise from various scientific fields. nih.govcapes.gov.br This collaborative effort is crucial for the complete identification, characterization, and control of impurities, ensuring the safety and efficacy of drug substances. nih.govresearchgate.netconsultlhasa.com The isolation and structural elucidation of these compounds are typically collaborative endeavors involving deep knowledge of analytical, organic, and physical chemistry, complemented by advanced spectroscopic information. benthamopenarchives.com
The synergy between different disciplines provides a robust framework for tackling the challenges presented by complex impurities. neopharmlabs.com For instance, the initial detection and quantification of an impurity might be accomplished by analytical chemists, while synthetic chemists can then devise pathways to produce the impurity for further study. registech.com This integrated process avoids complications at later, more costly stages of drug development. registech.com
Key Areas of Cross-Disciplinary Collaboration:
Analytical and Organic Chemistry: The partnership between analytical and organic chemists is fundamental to impurity profiling. benthamopenarchives.comneopharmlabs.com Analytical chemists utilize sophisticated techniques to separate and detect impurities, while organic chemists apply their knowledge to deduce and confirm the structure, often through synthesis. nih.govscispace.com This collaboration is essential when an impurity's structure cannot be determined by instrumental analysis alone. nih.govcapes.gov.br For example, after initial analysis by techniques like LC-MS, organic chemists can synthesize the proposed structure of this compound. registech.com This synthesized compound then serves as a reference standard for definitive identification and quantification in the actual drug substance. synthinkchemicals.com
Computational Science and Analytical Chemistry: The integration of in-silico tools and computational modeling with analytical data represents a significant advancement in impurity management. lhasalimited.org Predictive software can assess the likelihood of impurity formation and carryover during synthesis. lhasalimited.org For instance, tools developed through collaboration between software companies and pharmaceutical consortia can model the reactivity and solubility of potential impurities, offering a systematic risk assessment. lhasalimited.org This predictive power allows analytical resources to be focused on the most probable and highest-risk impurities.
Process Chemistry and Chemical Engineering: Understanding the formation of impurities like this compound is critical for their control. Process chemists and chemical engineers collaborate to investigate how reaction conditions (e.g., temperature, pH, solvents) and manufacturing processes influence the impurity profile. chromatographyonline.com This synergy helps in designing more robust synthetic routes and manufacturing processes that minimize the formation of unwanted substances from the outset, aligning with the Quality by Design (QbD) paradigm. scirp.org
Toxicology and Regulatory Affairs: The ultimate goal of impurity profiling is to ensure patient safety. Toxicologists evaluate the biological safety of an individual impurity, which determines the acceptable limits in the final drug product. scispace.comscirp.org This data is crucial for regulatory affairs specialists who compile and submit the necessary documentation to health authorities like the FDA and EMA. consultlhasa.com A collaborative approach involving toxicologists, chemists, and regulatory experts ensures that the risks associated with an impurity are well-understood and appropriately managed according to international guidelines such as those from the ICH. consultlhasa.combenthamopenarchives.com
The following table illustrates the distinct but complementary roles of various disciplines in the study of a pharmaceutical impurity like this compound.
| Discipline | Key Role in Impurity Analysis | Relevant Techniques/Approaches |
| Analytical Chemistry | Detection, separation, quantification, and preliminary structural analysis of the impurity. researchgate.net | HPLC, UPLC, LC-MS, GC-MS, CE-MECC, NMR. researchgate.netscispace.comscirp.org |
| Organic Chemistry | Elucidation and confirmation of the impurity's chemical structure. benthamopenarchives.com | Synthesis of reference standards, degradation studies. nih.govbenthamopenarchives.com |
| Computational Science | Prediction of impurity formation, reactivity, and potential for carryover into the final product. lhasalimited.org | In-silico modeling, reactivity prediction software, knowledge-based systems. lhasalimited.org |
| Process Chemistry/Engineering | Identification of root causes of impurity formation and development of control strategies. chromatographyonline.com | Reaction kinetics, process modeling, Quality by Design (QbD). scirp.org |
| Toxicology | Assessment of the biological and potential carcinogenic risks of the impurity. scirp.org | In-vitro and in-vivo toxicity studies, permissible daily exposure (PDE) calculations. scirp.org |
| Regulatory Affairs | Ensuring compliance with global health authority guidelines for impurity control. consultlhasa.com | Preparation of regulatory filings (e.g., NDA), interpretation of ICH guidelines. consultlhasa.comregistech.com |
This synergistic approach ensures that all facets of an impurity are thoroughly investigated, from its initial formation to its ultimate impact on patient safety. unodc.orgtechnologynetworks.com The successful management of impurities relies on this interdisciplinary cooperation among specialists in toxicology, synthetic chemistry, and analytical chemistry. scirp.org
Q & A
Q. What analytical techniques are recommended for structural characterization of DNV-II impurity 2?
To confirm the molecular structure of this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) are essential for elucidating connectivity and functional groups. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can further validate impurity identity by correlating retention times with fragmentation patterns. For stereochemical resolution, chiral chromatography or X-ray crystallography may be required. Method validation should include specificity testing against parent drug peaks and related impurities .
Q. How are genotoxic impurities like this compound assessed during drug development?
Genotoxic impurity analysis follows ICH M7 guidelines, requiring:
Screening : Use in silico tools (e.g., QSAR) to predict mutagenicity.
Analytical Method Development : Employ GC-MS/MS or LC-MS/MS with detection limits ≤ 1 ppm.
Validation : Specificity, accuracy (recovery 70–130%), linearity (R² ≥ 0.98), and stability under forced degradation conditions.
Batch Monitoring : Track impurity levels across synthesis batches using validated methods to ensure compliance with threshold limits derived from toxicological assessments .
Q. What are the minimum purity requirements for this compound reference standards?
Reference standards must meet ≥95% purity (HPLC) with orthogonal method confirmation (e.g., NMR). Purity thresholds are determined by:
- Phase I Clinical Trials : Preliminary impurity profiling using safety data from preclinical batches.
- Phase II/III : Rigorous batch analysis (≥3 consecutive batches) to establish consistent impurity levels below qualified thresholds .
Advanced Research Questions
Q. How can co-elution challenges between this compound and matrix components be resolved in HPLC methods?
Co-elution is addressed through:
- Column Optimization : Test polar-embedded C18, HILIC, or chiral columns.
- Gradient Adjustment : Modify organic solvent composition or pH (e.g., 0.1% formic acid vs. ammonium acetate).
- Detector Specificity : Use diode array detection (DAD) with peak purity analysis or MS/MS for spectral deconvolution.
Document resolution (Rs > 2.0) and system suitability parameters (tailing factor < 2) per ICH Q2(R2) .
Q. How should researchers reconcile contradictory impurity profiles across synthesis batches?
Contradictions arise from variations in starting materials, reaction conditions, or purification steps. Mitigation strategies include:
- Root-Cause Analysis : Compare process parameters (temperature, catalyst load) and raw material certificates.
- Stability Studies : Assess impurity growth under accelerated conditions (40°C/75% RH for 6 months).
- Multivariate Analysis : Apply design of experiments (DoE) to identify critical process parameters (CPPs) influencing impurity formation .
Q. What methodologies validate the absence of process-related impurities in this compound synthesis?
Validation requires:
- Spike-and-Recovery Experiments : Introduce known impurities into the matrix and quantify recovery (80–120%).
- Forced Degradation : Expose the impurity to acid/base hydrolysis, oxidation, and thermal stress to confirm method robustness.
- Cross-Validation : Compare results from orthogonal techniques (e.g., LC-UV vs. LC-MS) to eliminate false positives .
Data Presentation and Reproducibility
Q. Table 1. Key Validation Parameters for this compound Analytical Methods
Q. How can researchers ensure reproducibility in impurity kinetic studies?
- Protocol Standardization : Document reaction conditions (solvent, stoichiometry, mixing speed).
- Data Archiving : Share raw chromatograms, NMR spectra, and instrument calibration logs via open-access repositories.
- Code Sharing : Provide algorithm details for peak integration or kinetic modeling (e.g., MATLAB/Python scripts) .
Ethical and Reporting Standards
Q. What disclosures are mandatory when publishing this compound data?
Q. How should methodological limitations in impurity quantification be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
